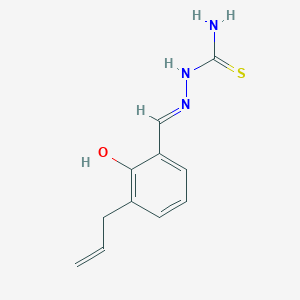

(E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide

描述

(E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a benzylidene core substituted with a hydroxyl (-OH) group at position 2 and an allyl (-CH₂CH=CH₂) group at position 2. The (E)-configuration refers to the geometry of the imine double bond (C=N), which influences molecular planarity and intermolecular interactions. This compound belongs to a broader class of hydrazinecarbothioamides, which are widely studied for their diverse biological activities (e.g., antioxidant, anticancer, antimicrobial) and corrosion inhibition properties .

属性

IUPAC Name |

[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-4-8-5-3-6-9(10(8)15)7-13-14-11(12)16/h2-3,5-7,15H,1,4H2,(H3,12,14,16)/b13-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSNLUNPNUEXPF-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)C=NNC(=S)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=C(C(=CC=C1)/C=N/NC(=S)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide typically involves the condensation reaction between 3-allyl-2-hydroxybenzaldehyde and hydrazinecarbothioamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of (E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions

(E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or thioureas.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce hydrazines or thioureas. Substitution reactions can lead to a variety of functionalized derivatives.

科学研究应用

Antimicrobial Activity

Research has indicated that derivatives of hydrazinecarbothioamides exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular processes through interaction with microbial enzymes.

Anticancer Potential

Recent studies have explored the anticancer potential of hydrazinecarbothioamide derivatives. In particular, (E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide has been evaluated for its ability to induce apoptosis in cancer cells. This effect is attributed to the compound's capacity to interact with DNA and inhibit tumor cell proliferation.

Case Study: EGR-1 Inhibition

A notable study highlighted the compound's role in inhibiting the EGR-1 transcription factor, which is implicated in inflammatory diseases such as atopic dermatitis. The study demonstrated that derivatives similar to (E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide effectively reduced mRNA expression of inflammatory cytokines in keratinocytes exposed to TNFα. This suggests potential therapeutic applications in treating inflammatory skin disorders .

Coordination Chemistry

The compound also exhibits interesting coordination chemistry when complexed with transition metals such as Co(II), Ni(II), and Zn(II). These metal complexes can enhance the biological activity of the ligand by altering its electronic properties.

Table 2: Metal Complexes of (E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide

| Metal Ion | Complex Formation | Biological Activity |

|---|---|---|

| Co(II) | Yes | Enhanced anticancer |

| Ni(II) | Yes | Antimicrobial |

| Zn(II) | Yes | Antioxidant |

作用机制

The mechanism by which (E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

相似化合物的比较

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties on the benzylidene ring (Table 1).

Table 1: Substituent Effects on Physicochemical Properties

Notes:

Key Observations :

Electronic and Reactivity Profiles (DFT Studies)

DFT studies on analogs (e.g., MBHC, PHC) reveal electronic parameters critical for corrosion inhibition and bioactivity (Table 3):

Table 3: DFT Parameters of Selected Analogs

Implications :

Antioxidant Activity :

Anti-Parasitic Activity :

- (E)-2-(4-((3,4-dichlorobenzyl)oxy)benzylidene)hydrazinecarbothioamide (A14) demonstrates pan-anti-trypanosomatidic activity (EC₅₀: 1.31–6.14 μM) .

- Allyl substituents could modulate similar activity by altering hydrophobic interactions with parasite enzymes.

Anticancer Potential:

生物活性

(E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide is an organic compound with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial, antitumor, and antioxidant effects, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by its hydrazinecarbothioamide structure, which is synthesized through the condensation reaction of 3-allyl-2-hydroxybenzaldehyde and hydrazinecarbothioamide in organic solvents such as ethanol or methanol under reflux conditions. The resulting product can be purified through recrystallization.

1. Antibacterial Activity

Research indicates that (E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

Minimum Inhibition Concentration (MIC) values have been determined for this compound, revealing its effectiveness against common bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 30 |

In comparative studies, the compound demonstrated moderate antibacterial activity, with zones of inhibition ranging from 5 to 17 mm depending on the concentration used .

2. Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies show that it can inhibit the proliferation of various cancer cell lines. For instance, it has shown selective cytotoxicity towards BxPC-3 pancreatic cancer cells, indicating its potential as a chemotherapeutic agent.

Case Study Findings:

- Cell Line: BxPC-3

- IC50 Value: Approximately 50 µM

- Effect: Significant reduction in cell viability after 48 hours of exposure.

These findings suggest that (E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide could be a promising candidate for further development in cancer therapy .

3. Antioxidant Activity

The antioxidant properties of this compound have been assessed through various assays, including DPPH radical scavenging and ABTS assays. The results indicate that (E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.

Antioxidant Activity Data:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These results underscore the compound's potential utility in developing antioxidant therapies .

The biological effects of (E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide are thought to be mediated through its interaction with various molecular targets within cells. The azomethine group in its structure plays a critical role in binding to enzymes and receptors, leading to modulation of cellular pathways involved in inflammation and apoptosis.

常见问题

Basic: What are the common synthetic routes for (E)-2-(3-allyl-2-hydroxybenzylidene)hydrazinecarbothioamide?

The compound is typically synthesized via a condensation reaction between a substituted benzaldehyde derivative (e.g., 3-allyl-2-hydroxybenzaldehyde) and thiosemicarbazide. The reaction is carried out in ethanol or 2-propanol under reflux, with glacial acetic acid as a catalyst to facilitate Schiff base formation . Purification often involves recrystallization from ethanol or methanol. Yield optimization (~75–85%) depends on stoichiometric ratios (1:1 aldehyde:thiosemicarbazide) and reaction duration (4–6 hours) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic aldehydes, while ethanol minimizes side reactions.

- Catalyst optimization : Substituent-dependent acid catalysis (e.g., HCl vs. acetic acid) can reduce byproducts like unreacted thiosemicarbazide .

- Temperature control : Reflux at 70–80°C balances reaction rate and thermal decomposition risks.

- Post-synthetic analysis : TLC monitoring and column chromatography (using silica gel) are critical for isolating pure isomers, especially when steric or electronic effects lead to competing (E/Z) configurations .

Basic: What spectroscopic methods confirm the structure of this compound?

- NMR : NMR identifies the imine proton (δ 8.2–8.5 ppm) and hydroxyl group (δ 10–12 ppm). NMR confirms the thioamide carbonyl (δ 175–180 ppm) .

- IR : Stretching vibrations for C=N (1600–1620 cm) and C=S (1250–1300 cm) are diagnostic .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 225.057 for CHNOS) validate the molecular formula .

Advanced: How are crystallographic data discrepancies resolved during structure refinement?

Discrepancies in X-ray diffraction data (e.g., twinning or disorder) are addressed using SHELX software (SHELXL for refinement). Strategies include:

- Twinning correction : Applying TWIN/BASF commands for non-merohedral twinning .

- Hydrogen bonding constraints : Restraining O–H···S and N–H···O interactions based on Hirshfeld surface analysis .

- Validation tools : PLATON and CCDC Mercury check for missed symmetry or overfitting .

Advanced: How do computational models predict the compound’s molecular interactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) for corrosion inhibition efficiency .

- Molecular docking : Simulate binding to biological targets (e.g., DNA or enzymes) using AutoDock Vina, focusing on hydrogen bonds and π–π stacking interactions .

- Solvent effects : COSMO-RS models predict solubility and aggregation behavior in aqueous environments .

Basic: How is the compound evaluated as a corrosion inhibitor for aluminum alloys?

- Electrochemical tests : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 3.5% NaCl quantify inhibition efficiency (%) and charge transfer resistance .

- Surface analysis : FESEM/EDX detects adsorbed inhibitor layers, while XPS confirms chemisorption via S 2p and N 1s peaks .

Advanced: How do structural modifications enhance corrosion inhibition performance?

- Substituent effects : Electron-donating groups (e.g., –OH, –OCH) improve adsorption via coordination with metal ions. Derivatives like 3,4-DHC show >90% inhibition due to catechol-like binding .

- Synergistic additives : Combining with epoxy coatings enhances barrier properties, as shown by salt spray tests (ASTM B117) .

Advanced: How are structure-activity relationships (SAR) studied for pharmacological applications?

- Bioisosteric replacement : Swapping the allyl group with halogens or heterocycles (e.g., pyridine) alters cytotoxicity profiles in MTT assays .

- Chelation studies : Metal complexes (e.g., Cu(II) or Zn(II)) are synthesized and tested for enhanced DNA intercalation or enzyme inhibition .

Basic: What analytical techniques assess hydrogen bonding in crystal structures?

- Single-crystal XRD : Determines bond lengths and angles for O–H···S and N–H···O interactions .

- Hirshfeld surfaces : Quantify interaction contributions (e.g., 25–30% from H···O/S contacts) .

Advanced: How do hydrogen bonding patterns influence supramolecular assembly?

Graph set analysis (e.g., motifs) identifies cyclic dimers formed via N–H···S bonds. These patterns dictate solubility and melting points, critical for material design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。